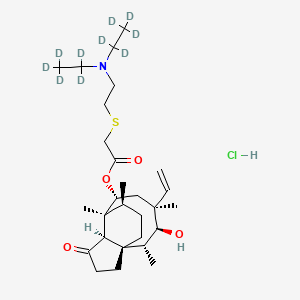

Tiamulin-d10Hydrochloride

描述

Contextual Overview of Tiamulin (B153960) as a Semi-Synthetic Pleuromutilin (B8085454) Antibiotic

Tiamulin is a semi-synthetic antibiotic belonging to the pleuromutilin class, primarily used in veterinary medicine. mdpi.comdrugbank.com It is a derivative of the naturally occurring diterpene antibiotic, pleuromutilin. mdpi.commdpi.com

The journey of Tiamulin begins with the discovery of its parent compound, pleuromutilin, which was first isolated in 1951 from the fungus Pleurotus mutilus (now known as Clitopilus scyphoides). mdpi.commdpi.comyalescientific.org While pleuromutilin itself showed modest antibacterial properties, its unique chemical structure served as a scaffold for further development. mdpi.comyalescientific.org Through a process known as semi-synthesis, where a natural product is chemically modified, researchers developed more potent derivatives. yalescientific.org Tiamulin was created by modifying the C-14 position of the pleuromutilin core, a development that led to its approval for veterinary use in 1979. nih.govresearchgate.net

Tiamulin's antibacterial effect stems from its ability to inhibit protein synthesis in susceptible bacteria. ontosight.ainih.gov It achieves this by binding to the 50S ribosomal subunit, a critical component of the bacterial protein-making machinery. mdpi.comontosight.ai Specifically, Tiamulin targets the peptidyl transferase center of the ribosome, preventing the correct positioning of transfer RNA (tRNA) molecules. mdpi.comnih.govresearchgate.net This action blocks the formation of peptide bonds, thereby halting the production of essential proteins and inhibiting bacterial growth. The unique three-ring mutilin (B591076) core, combined with its specific side chain, is crucial for this targeted interaction. mdpi.comontosight.ai

Significance of Deuterium-Labeled Compounds in Contemporary Pharmaceutical and Biochemical Research

Deuterium-labeled compounds, such as Tiamulin-d10 Hydrochloride, are indispensable tools in modern research. clearsynth.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as standard hydrogen (protium). clearsynth.comclearsynth.com Replacing hydrogen with deuterium in a molecule creates an isotopically labeled compound that is chemically almost identical to its unlabeled counterpart but has a greater mass. clearsynth.comscispace.com This mass difference is the key to its utility in various analytical and research applications.

A primary application for deuterium-labeled compounds is as internal standards in quantitative bioanalysis, particularly in methods using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscioninstruments.comnih.gov In this technique, a known quantity of the deuterated standard (e.g., Tiamulin-d10) is added to a biological sample before it is processed and analyzed. clearsynth.comwikipedia.org

Because the deuterated standard is nearly identical to the analyte (the substance being measured), it behaves the same way during extraction and chromatographic separation. scioninstruments.com However, due to its higher mass, it is easily distinguished by the mass spectrometer. clearsynth.com This allows it to serve as a reliable reference point to correct for variations in sample preparation, instrument response, and matrix effects, which are interferences from other compounds in the sample. clearsynth.comscioninstruments.comfiveable.me This method, known as isotope dilution mass spectrometry, provides highly accurate and precise quantification of the target compound. wikipedia.orgfiveable.meup.ac.zabritannica.com

Table 1: Comparison of Unlabeled vs. Deuterium-Labeled Compounds in Mass Spectrometry

| Feature | Unlabeled Compound (Analyte) | Deuterium-Labeled Compound (Internal Standard) |

| Chemical Behavior | Identical to the standard during sample preparation and chromatography. scioninstruments.com | Nearly identical to the analyte. scioninstruments.com |

| Mass-to-Charge (m/z) Ratio | Lower mass. | Higher mass due to deuterium atoms. scioninstruments.com |

| Role in Analysis | The compound of interest to be quantified. clearsynth.com | A reference point to ensure accuracy and precision. clearsynth.com |

| Benefit | - | Corrects for sample loss, instrument variability, and matrix effects. clearsynth.comscioninstruments.comfiveable.me |

Deuterium-labeled compounds are powerful tools for studying how drugs are absorbed, distributed, metabolized, and excreted (ADME) by the body. clearsynth.comacs.org By administering a deuterated drug, scientists can track its journey and identify its metabolites. clearsynth.comnih.gov The deuterium atoms act as a stable isotope tracer, allowing researchers to use mass spectrometry to distinguish drug-related metabolites from the vast number of endogenous molecules in a biological system. nih.govspringernature.comacs.org This enables the clear delineation of metabolic pathways and helps identify the specific enzymes involved in the drug's transformation. scispace.comacs.orgnih.gov In pigs, for instance, Tiamulin is known to be extensively metabolized through processes like N-dealkylation, hydroxylation, and oxidation, resulting in at least 25 different metabolites. nih.gov

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). ontosight.aiwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. portico.orgtaylorandfrancis.com Consequently, more energy is required to break a C-D bond. portico.org

If the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, substituting that hydrogen with deuterium will slow down the reaction. portico.orgtaylorandfrancis.comnih.gov Studying the KIE provides valuable insights into reaction mechanisms and can help identify which steps in a metabolic process are the slowest. ontosight.ainih.gov This principle is not only used for mechanistic studies but has also been strategically employed in drug development. In a practice sometimes called "metabolic switching" or creating "heavy drugs," deuterium is intentionally placed at metabolically vulnerable sites to slow down the drug's breakdown, potentially improving its pharmacokinetic profile. wikipedia.orgportico.orgresearchgate.net

Research Trajectory and Unaddressed Scientific Inquiries Pertaining to Tiamulin and its Deuterated Forms

The research trajectory for Tiamulin began with the isolation of its parent compound, pleuromutilin, and the subsequent development of semi-synthetic derivatives to improve its properties. nih.govbeilstein-journals.org Early research focused on defining Tiamulin's spectrum of activity against various bacteria and elucidating its fundamental mechanism of action as a bacterial protein synthesis inhibitor. nih.govlabiana.com

Subsequent investigations delved into the compound's metabolic fate in different animal species. These studies aimed to understand how Tiamulin is absorbed, distributed, metabolized, and excreted. Research has identified that Tiamulin is extensively metabolized through processes like N-dealkylation, hydroxylation, and oxidation. nih.gov A comprehensive analysis using advanced techniques like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole/Time-of-Flight (UHPLC-Q/TOF) mass spectrometry identified a total of 26 metabolites of Tiamulin both in vitro and in vivo across species including rats, chickens, and swine, many of which were previously uncharacterized. researchgate.net

The development of isotopically labeled versions, including Tiamulin-d10 Hydrochloride, marked a significant advancement in the analytical chemistry of the compound. sapphire-usa.comaxios-research.com These labeled analogs are primarily employed as internal standards to ensure the accuracy and reliability of quantitative methods for detecting Tiamulin residues. sapphire-usa.com Beyond analytical standards, deuterated compounds are also used to probe reaction mechanisms. A study investigating H/D exchange reactions found that Tiamulin did not undergo deuteration at its vinylic positions under specific catalytic conditions with D₂O, suggesting that the strong coordination of the sulfur atom in the molecule inhibits the olefin insertion reaction. rsc.org

Despite this progress, several scientific inquiries pertaining to Tiamulin and its deuterated forms remain unaddressed:

Elucidation of the Kinetic Isotope Effect: Tiamulin-d10 Hydrochloride is primarily used as a stable, non-radioactive internal standard. sapphire-usa.comchemsrc.com However, the specific impact of replacing ten hydrogen atoms with deuterium on the metabolic pathways of Tiamulin has not been systematically investigated. Understanding the kinetic isotope effect could provide deeper insights into which metabolic routes are most affected by this substitution, potentially revealing new information about its biotransformation. nih.gov

Therapeutic Potential of Selective Deuteration: A modern strategy in drug discovery involves the selective deuteration of a molecule at sites prone to metabolism to create a "deuterium-switched" drug. musechem.com This can slow down the rate of metabolism, potentially improving the drug's pharmacokinetic profile, such as increasing its half-life or reducing the formation of toxic metabolites. nih.gov Research has not yet explored whether a selectively deuterated version of Tiamulin could be developed as a new chemical entity with enhanced therapeutic properties.

Impact on Resistance Mechanisms: Bacterial resistance to Tiamulin typically arises from chromosomal mutations in the ribosomal RNA or proteins that alter the drug's binding site. poultrymed.com It is currently unknown whether a deuterated analog of Tiamulin would interact differently with these mutated ribosomes or if the altered metabolic profile could influence the selective pressures that lead to the development of resistance.

The following interactive tables provide key data on Tiamulin-d10 Hydrochloride and summarize the research applications of deuterated analogs.

Physicochemical Properties of Tiamulin-d10 Hydrochloride

| Property | Value | Reference |

| Formal Name | (3aR,4S,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta medchemexpress.comannulen-5-yl 2-((2-(bis(ethyl-d5)amino)ethyl)thio)acetate, monohydrochloride | sapphire-usa.com |

| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | chemsrc.cominvivochem.com |

| Formula Weight | 540.26 | sapphire-usa.cominvivochem.com |

| CAS Number | 2750534-93-9 | sapphire-usa.cominvivochem.com |

| Purity | ≥99% deuterated forms (d1-d10) | sapphire-usa.com |

| Form | A solid | sapphire-usa.com |

| Intended Use | For Research Use Only | sapphire-usa.commedchemexpress.com |

General Research Applications of Deuterated Analogs

| Application Area | Description | Reference |

| Pharmacokinetic Studies | Slowing the rate of metabolism can increase a drug's half-life and exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing. | musechem.com |

| Metabolic Pathway Analysis | Used as tracers to follow the biotransformation of a drug within a biological system, helping to identify and quantify metabolites. | princeton.educhemsrc.com |

| Analytical Internal Standards | Serve as ideal standards in mass spectrometry to improve the accuracy and precision of quantitative measurements of the non-deuterated parent drug. | musechem.comprinceton.edu |

| Enhanced Safety Profiles | By altering metabolic pathways ("metabolic shunting"), deuteration can reduce the formation of undesirable or toxic metabolites. | nih.gov |

| Mechanism Elucidation | The kinetic isotope effect can be used as a tool to study the mechanisms of chemical and enzymatic reactions. | princeton.edu |

Structure

3D Structure of Parent

属性

分子式 |

C28H48ClNO4S |

|---|---|

分子量 |

540.3 g/mol |

IUPAC 名称 |

[(1S,2R,3S,4S,6R,7S,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |

InChI |

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19-,20-,22+,24-,25-,26+,27+,28-;/m0./s1/i2D3,3D3,9D2,10D2; |

InChI 键 |

WRHXJTYYMRJQPZ-YUQTXXDYSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@@H]([C@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |

规范 SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies and Isotopic Characterization for Research Grade Tiamulin D10 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into the Tiamulin (B153960) Molecular Scaffold

The synthesis of Tiamulin-d10 Hydrochloride hinges on the strategic incorporation of ten deuterium atoms onto the N,N-diethylaminoethylthio side chain of the Tiamulin molecule. The primary and most efficient strategy involves a late-stage coupling of a pre-deuterated side chain with the core pleuromutilin (B8085454) scaffold. This approach avoids exposing the complex pleuromutilin structure to the harsh conditions that might be required for direct hydrogen-deuterium exchange, thereby preserving its structural integrity.

The synthesis typically begins with the creation of the pleuromutilin core, often by reacting pleuromutilin with p-toluenesulfonyl chloride to yield pleuromutilin-22-tosylate. researchgate.net Separately, the deuterated side chain is synthesized. A common route to this precursor is the preparation of 2-(diethylamino-d10)ethanethiol. This can be achieved by starting with a fully deuterated diethylamine (B46881) (diethylamine-d10) and reacting it with a suitable two-carbon building block, such as 2-chloroethanol, to form 2-(diethylamino-d10)ethanol. This intermediate is then converted to the target thiol.

An alternative method for synthesizing the deuterated side-chain precursor involves the reaction of 2-(diethylamino-d10)ethyl chloride with thiourea (B124793) to form an isothiouronium salt, which is subsequently hydrolyzed under alkaline conditions to yield the desired 2-(diethylamino-d10)ethanethiol. researchgate.net

Once the deuterated thiol is prepared, it is reacted with the pleuromutilin-22-tosylate. google.com This condensation reaction, typically carried out in the presence of a base, couples the deuterated side chain to the Tiamulin core at the C-14 position via a thioether linkage. mdpi.com The final step involves converting the resulting Tiamulin-d10 base into its hydrochloride salt to improve stability and handling. This multi-step, convergent synthesis ensures that the deuterium atoms are located exclusively on the diethylaminoethyl moiety, as required for Tiamulin-d10. caymanchem.com

Methodologies for Ensuring High Isotopic Purity and Enrichment (e.g., ≥99% deuterated forms)

Achieving high isotopic purity (the percentage of molecules that are deuterated to the desired level) and enrichment (the mole fraction of deuterium at a specific site) is critical for the utility of Tiamulin-d10 Hydrochloride as an internal standard. caymanchem.comisotope.com The goal is to produce a compound with ≥99% of its molecules containing the d10 label, minimizing the presence of lower isotopologues (d1-d9). caymanchem.comacs.org

Several methodologies are employed to ensure this high level of isotopic incorporation:

Use of Highly Enriched Starting Materials: The synthesis begins with starting materials that have a very high degree of deuteration. For Tiamulin-d10, this would involve using reagents like deuterium oxide (D₂O) with an isotopic enrichment of 99.8% or higher and deuterated solvents during the synthesis of the diethylaminoethyl side chain. zeochem.com

Catalytic Exchange Reactions: Methods like catalytic hydrogen-isotope exchange (HIE) are used to prepare the deuterated precursors. researchgate.net These reactions, often employing ruthenium or palladium catalysts, are optimized for temperature, pressure, and reaction time to drive the exchange to completion and maximize deuterium incorporation. researchgate.netnih.gov

Reaction Condition Optimization: Synthetic steps are carefully controlled to prevent any back-exchange of deuterium for hydrogen. This includes using aprotic solvents where possible and minimizing exposure to atmospheric moisture or other sources of protons.

Chromatographic Purification: Following synthesis, the product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC). While chromatography separates chemical impurities, it does not separate isotopic species. Its role is to ensure the chemical purity of the final deuterated compound, which is essential for accurate quantification.

The term "isotopic enrichment" refers to the percentage of deuterium at the labeled positions. isotope.com For a poly-deuterated compound like Tiamulin-d10, even with a site enrichment of 99.5%, the statistical distribution means that a small percentage of molecules will exist as lower isotopologues (e.g., d9). isotope.com Therefore, achieving a final product where the d10 species is the overwhelmingly most abundant requires extremely high enrichment at each of the ten positions.

Advanced Analytical Techniques for Confirming Isotopic Purity and Structural Integrity

A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for the comprehensive characterization of Tiamulin-d10 Hydrochloride. rsc.org These techniques provide orthogonal data, confirming not only the isotopic enrichment but also the precise location and structural integrity of the molecule.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the primary technique for determining isotopic purity and the distribution of isotopologues. nih.govrsc.org HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap mass analyzers, have sufficient mass accuracy and resolution to distinguish between ions that differ in mass only by the mass of a single neutron. mdpi.com

In the analysis of Tiamulin-d10, the instrument measures the mass-to-charge ratio (m/z) of the molecular ion. The high resolution allows for the separation of the peak corresponding to the fully deuterated molecule (d10) from the peaks of lower isotopologues (d9, d8, etc.) and the unlabeled compound (d0). The relative intensities of these peaks in the mass spectrum are used to calculate the isotopic purity of the sample. rsc.org For a product to be considered research-grade, the peak corresponding to the d10 isotopologue must be the most abundant by a significant margin.

Table 1: Illustrative HRMS Data for Tiamulin-d10 Isotopologue Distribution

| Isotopologue | Description | Expected Relative Abundance for a High-Purity Sample |

|---|---|---|

| C₂₈H₃₈D₁₀ ClNO₄S | Target Compound | >99% |

| C₂₈H₃₉D₉ ClNO₄S | M-1 Species | <1% |

| C₂₈H₄₀D₈ ClNO₄S | M-2 Species | <<1% |

| C₂₈H₄₇D₀ ClNO₄S | Unlabeled Tiamulin | Not Detected or Trace |

This interactive table provides an example of the expected distribution. Actual results are provided on a certificate of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

While HRMS confirms the mass and isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact position of the deuterium atoms on the molecular scaffold. rsc.org This ensures that the deuterium incorporation occurred at the intended sites—the two ethyl groups of the side chain—and not elsewhere on the Tiamulin core.

²H NMR (Deuterium NMR): A deuterium NMR spectrum is run to directly observe the incorporated deuterium atoms. sigmaaldrich.com This spectrum should show signals with chemical shifts corresponding to the ethyl groups, confirming that deuteration occurred at the correct positions. The integration of these peaks can also provide a quantitative measure of deuteration at each site. sigmaaldrich.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Carbons bonded to deuterium atoms exhibit characteristic splitting patterns (due to C-D coupling) and are shifted slightly upfield compared to carbons bonded to protons. This isotopic shift provides unambiguous evidence of the deuterium locations.

A technique known as "D₂O exchange" can also be used in ¹H NMR to identify exchangeable protons (like those in -OH groups), but for verifying stable C-D bonds, the combination of ¹H and ²H NMR is most definitive. libretexts.org

Table 2: Comparative NMR Data for the Diethylamino Moiety

| Nucleus | Tiamulin (Unlabeled) Expected Shift (ppm) | Tiamulin-d10 (Labeled) Expected Observation |

|---|---|---|

| ¹H NMR | ~2.5 (quartet, -N-CH₂ -CH₃) | Signal absent or greatly reduced |

| ¹H NMR | ~1.0 (triplet, -N-CH₂-CH₃ ) | Signal absent or greatly reduced |

| ²H NMR | No signal | Signal present at ~2.5 ppm |

| ²H NMR | No signal | Signal present at ~1.0 ppm |

This interactive table illustrates the expected differences in NMR spectra. Chemical shifts are approximate.

Sophisticated Bioanalytical and Analytical Methodologies Utilizing Tiamulin D10 Hydrochloride

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The coupling of liquid chromatography with tandem mass spectrometry has become the gold standard for the quantitative analysis of Tiamulin (B153960) in complex samples. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of the parent compound and its metabolites.

Optimization of Chromatographic Separation Parameters for Tiamulin and its Metabolites

Effective chromatographic separation is a critical first step in any LC-MS/MS method. The goal is to separate Tiamulin and its various metabolites from other endogenous components of the matrix to minimize interference and ensure accurate quantification. mdpi.comnih.gov

Researchers have explored various chromatographic conditions to achieve optimal separation. A common approach involves reversed-phase chromatography, utilizing C18 or biphenyl (B1667301) columns. nih.govnih.govjfda-online.com The mobile phase typically consists of a mixture of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) carbonate, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.govjfda-online.com

Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of both the parent drug and its metabolites, which may have different polarities. mdpi.com For instance, a gradient program might start with a lower concentration of acetonitrile to retain more polar metabolites and gradually increase to elute the more hydrophobic Tiamulin. mdpi.com The column temperature and flow rate are also optimized to improve peak shape and resolution. mdpi.com

Mass Spectrometric Detection Strategies and Fragmentation Pathways (e.g., precursor and fragment ion selection)

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used for Tiamulin analysis. mdpi.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.com

In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific fragment ion (product ion) is selected in the third quadrupole for detection. This process minimizes background noise and interference. mdpi.com

For Tiamulin, the protonated molecule [M+H]⁺ is often selected as the precursor ion. The fragmentation of this precursor ion in the collision cell leads to the formation of characteristic product ions. The selection of specific precursor-to-product ion transitions is crucial for the specificity of the method. mdpi.com For example, a common transition for Tiamulin is the fragmentation of the precursor ion at m/z 494.5 to product ions such as m/z 191.9 and m/z 118.6. mdpi.com The most abundant and stable fragment ion is typically used for quantification, while a second fragment ion can be used for confirmation. thermofisher.com

Understanding the fragmentation pathways of Tiamulin and its metabolites is essential for selecting the most appropriate MRM transitions. nih.gov The fragmentation often involves the cleavage of the side chain from the mutilin (B591076) core. nih.gov

Implementation of Tiamulin-d10 Hydrochloride as an Internal Standard for Enhanced Accuracy and Precision

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS/MS analysis. Tiamulin-d10 Hydrochloride, in which ten hydrogen atoms in the Tiamulin molecule are replaced with deuterium (B1214612), is an ideal internal standard for Tiamulin analysis.

Because Tiamulin-d10 Hydrochloride is chemically identical to Tiamulin, it co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation behavior in the mass spectrometer. nih.gov However, due to the mass difference, it can be distinguished from the unlabeled Tiamulin by the mass spectrometer.

By adding a known amount of Tiamulin-d10 Hydrochloride to each sample at the beginning of the sample preparation process, any variations in sample extraction, handling, or instrument response can be corrected for. The ratio of the analyte signal to the internal standard signal is used for quantification, which significantly improves the accuracy and precision of the results by compensating for matrix effects and other sources of variability. researchgate.net

Rigorous Method Validation Procedures for Research Applications (e.g., linearity, LLOQ, LOD, recovery, precision)

Before an LC-MS/MS method can be used for routine analysis, it must undergo rigorous validation to ensure that it is reliable and fit for its intended purpose. nih.govresearchgate.net Method validation is performed according to established guidelines, such as those from the European Commission Decision 2002/657/EC. nih.govresearchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should be close to 1. nih.govjfda-online.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.govresearchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govresearchgate.net

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.govresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different levels (repeatability and within-laboratory reproducibility). nih.govresearchgate.net

The table below presents typical validation parameters for an LC-MS/MS method for Tiamulin.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| LLOQ | Analyte- and matrix-dependent |

| LOD | Analyte- and matrix-dependent |

| Recovery | Typically 70-120% |

| Precision (CV) | < 15-20% |

Applications of LC-MS/MS in Quantitative Determination of Tiamulin in Diverse Biological Matrices

The validated LC-MS/MS methods utilizing Tiamulin-d10 Hydrochloride as an internal standard have been widely applied to determine the concentration of Tiamulin in various biological samples, providing valuable data for pharmacokinetic and residue studies.

Plasma and Serum Quantification in Animal Models

The quantification of Tiamulin in plasma and serum is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in different animal species. thermofisher.comresearchgate.netresearchgate.net These studies are crucial for determining appropriate withdrawal times to ensure food safety. nih.gov

LC-MS/MS methods have been successfully used to measure Tiamulin concentrations in the plasma and serum of various animals, including pigs and poultry. nih.govresearchgate.net Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte. nih.govjfda-online.com

The use of Tiamulin-d10 Hydrochloride as an internal standard is particularly important in these complex matrices, as it helps to overcome the significant matrix effects that can be encountered in plasma and serum samples. thermofisher.com The high sensitivity of LC-MS/MS allows for the detection of low concentrations of Tiamulin, which is necessary for accurately characterizing the terminal elimination phase of the drug. nih.govfda.gov.tw

The table below summarizes representative findings from studies that have quantified Tiamulin in animal plasma and serum.

| Animal Model | Matrix | Peak Concentration (Cmax) | Time to Peak Concentration (Tmax) |

|---|---|---|---|

| Pigs | Serum | Variable depending on study | 2-4 hours |

| Ducks | Plasma | 0.77 - 2.32 µg/mL | 2 hours |

| Goats | Serum | 0.61 - 3.14 µg/mL | 6-8 hours |

Tissue Residue Analysis and Distribution Mapping

Accurate determination of tiamulin residues in edible tissues is critical for establishing withdrawal times and ensuring consumer safety. nih.gov Tiamulin-d10 Hydrochloride is an invaluable tool in LC-MS/MS methods developed for this purpose. When analyzing tissues such as liver, muscle, skin, and fat, the addition of a known concentration of Tiamulin-d10 Hydrochloride as an internal standard at the beginning of the sample preparation process allows for the correction of analyte losses during extraction and purification steps. nih.gov

Research has shown that tiamulin concentrations are highest in the liver, followed by muscle, skin, and fat. nih.govnih.gov In one study, the marker residue for tiamulin, defined as the sum of metabolites that can be hydrolyzed to 8-α-hydroxymutilin, was found to be three times higher in the liver than in the muscle of pigs. nih.gov The use of deuterated internal standards like Tiamulin-d10 Hydrochloride in these studies ensures the high accuracy and precision required for regulatory compliance. nih.govresearchgate.net

Table 1: Tiamulin Residue Distribution in Various Animal Tissues

| Species | Tissue | Residue Concentration Ratio (Liver vs. Muscle) | Reference |

| Pigs | Liver, Muscle | ~3 times higher in liver | nih.gov |

| Rabbits | Liver, Muscle | ~6 times higher in liver | nih.gov |

| Broiler Chickens | Liver, Muscle, Skin/Fat | ~4 times higher in liver | mdpi.com |

| Turkeys | Liver, Muscle | Residues below 100 µg/kg in liver after 7 days | mdpi.com |

| Ducks | Liver, Muscle, Skin, Fat | Highest concentration in liver | nih.gov |

Excretion Profiling in Biological Fluids (e.g., urine, bile)

Understanding the excretion pathways of tiamulin is essential for comprehending its metabolism and elimination from the body. Studies involving the analysis of urine and bile are crucial in this regard. Tiamulin is extensively metabolized, and a significant portion is excreted in the bile and, to a lesser extent, in the urine. nih.gov In pigs, it has been reported that approximately two-thirds of the metabolites are eliminated through bile in feces and one-third in urine. nih.gov

In such excretion profiling studies, Tiamulin-d10 Hydrochloride is employed as an internal standard to accurately quantify the parent drug and its metabolites in complex biological matrices like urine and bile. The stable isotope-labeled standard mimics the chromatographic behavior and ionization characteristics of the unlabeled analyte, leading to reliable quantification. Research has identified numerous metabolites in both urine and bile, with no single metabolite in pig urine or bile exceeding 7% of the administered dose. nih.gov

Analysis in Animal Milk Samples

The potential for veterinary drug residues to be present in milk is a significant food safety concern. Therefore, sensitive and specific analytical methods are required to monitor tiamulin levels in the milk of lactating animals. Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is a commonly used technique for this purpose, and Tiamulin-d10 Hydrochloride can be used as an internal standard to ensure accurate quantification. nih.govresearchgate.net

A study on lactating sows demonstrated the transmission of tiamulin into milk. nih.govresearchgate.net The mean concentration of the antibiotic in milk samples collected 3 hours after administration was 1043 µg/L, with the highest mean concentration of 1061 µg/L observed on the third day of treatment. nih.govresearchgate.net The use of a deuterated internal standard in such studies is critical for compensating for the variability introduced by the complex milk matrix.

Table 2: Mean Tiamulin Concentrations in Sow Milk Over Time

| Time Point | Mean Tiamulin Concentration (µg/L) | Reference |

| 3 hours post-administration | 1043 | nih.govresearchgate.net |

| Day 1 | 876 | nih.govresearchgate.net |

| Day 2 | 902 | nih.govresearchgate.net |

| Day 3 | 1061 | nih.govresearchgate.net |

| Day 14 | 12 | nih.gov |

| Day 22 | Below limit of quantification | nih.gov |

Ultra-High Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) for Comprehensive Metabolite Identification

UPLC/Q-TOF MS is a powerful analytical technique that combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF MS. nih.govresearchgate.net This combination is ideal for the comprehensive identification of drug metabolites in various biological samples. In the context of tiamulin metabolism studies, Tiamulin-d10 Hydrochloride can be used as a reference compound to aid in the structural elucidation of metabolites.

One study utilizing UPLC/Q-TOF MS identified a total of 26 tiamulin metabolites in vitro and in vivo across different farm animal species, including rats, chickens, swine, goats, and cows. nih.gov The primary metabolic pathways were found to be hydroxylation, S-oxidation, and N-deethylation. nih.gov The accurate mass data provided by Q-TOF MS allows for the determination of the elemental composition of metabolites, which, in conjunction with fragmentation patterns, facilitates their structural identification. nih.govresearchgate.net

Integration of Tiamulin-d10 Hydrochloride in Environmental Monitoring and Research Methodologies

The presence of veterinary antibiotics in the environment due to excretion from treated animals is a growing concern. herts.ac.uktandfonline.com Tiamulin can enter the environment through the land application of manure from treated animals. researchgate.net Monitoring the environmental fate of tiamulin requires sensitive and reliable analytical methods. Tiamulin-d10 Hydrochloride can be utilized as an internal standard in LC-MS/MS-based methods for the analysis of environmental samples such as soil and water.

Studies have shown that tiamulin can be persistent in the environment. For instance, in one study, the concentration of tiamulin in liquid manure remained unchanged over a 180-day period. researchgate.net The use of isotopically labeled standards in such environmental monitoring studies is crucial for achieving the low detection limits and high accuracy needed to assess the environmental impact of this veterinary drug.

Mechanistic Elucidation of Tiamulin S Mode of Action and Resistance at a Molecular Level

Detailed Investigations into Ribosomal Binding and Protein Synthesis Inhibition

Tiamulin's primary target is the 50S subunit of the bacterial ribosome, where it binds to the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds. nbinno.comnih.govnih.gov By occupying this site, tiamulin (B153960) effectively stalls protein elongation, leading to a bacteriostatic effect at typical concentrations, although it can be bactericidal at higher concentrations. nbinno.com

Tiamulin binds within a pocket of the peptidyl transferase center on the 50S ribosomal subunit. nih.govnih.gov This binding site is located at the A-tRNA (aminoacyl-tRNA) binding site, and the drug's tricyclic mutilin (B591076) core fits snugly into this cavity. nih.gov The side chain of tiamulin extends into the P-tRNA (peptidyl-tRNA) binding site, thereby interfering with the correct positioning of the tRNA molecules necessary for peptide bond formation. nih.govnih.govmdpi.com Chemical footprinting studies have revealed that tiamulin's interaction with the ribosome induces conformational changes in the 23S rRNA, affecting nucleotides both near and distant from the binding site. nih.gov

The binding of tiamulin to the 50S subunit is a cooperative process, with two binding sites identified on the complete 70S ribosome. nih.gov However, the 50S subunit is the primary contributor to the binding energy, with a 1:1 stoichiometry. nih.gov

The interaction between tiamulin and the ribosome is a complex interplay involving both ribosomal RNA (rRNA) and ribosomal proteins. The primary binding site is within domain V of the 23S rRNA, a highly conserved region of the 50S subunit. nih.gov

Specific nucleotides in the 23S rRNA that have been identified through chemical footprinting and crystallographic studies as being involved in tiamulin binding include A2058, A2059, G2505, U2506, U2584, and U2585. nih.govnih.gov These nucleotides are crucial for the proper functioning of the peptidyl transferase center. nih.gov The tricyclic core of tiamulin is positioned in a cavity partly defined by nucleotides G2505 and U2506. nih.gov

In addition to the rRNA, ribosomal protein L3 has been shown to play a role in tiamulin's interaction with the ribosome. nih.govnih.gov While not in direct contact with the drug, mutations in the extended loop of protein L3, which reaches into the peptidyl transferase center, can confer resistance to tiamulin. nih.govnih.govnih.gov This suggests that protein L3 influences the conformation of the rRNA binding pocket. nih.govnih.gov

| Component | Specific Residues Involved in Tiamulin Binding |

| 23S rRNA | A2058, A2059, G2505, U2506, U2584, U2585 nih.govnih.gov |

| Ribosomal Protein | L3 (indirectly affects binding site conformation) nih.govnih.govnih.gov |

Tiamulin is a potent inhibitor of peptidyl transferase, the enzymatic activity of the ribosome that forms peptide bonds. nih.gov By binding to the peptidyl transferase center, tiamulin sterically hinders the correct positioning of the aminoacyl and peptidyl portions of the tRNAs in the A and P sites, respectively. nih.govnih.gov This direct inhibition of peptide bond formation is the core of tiamulin's bacteriostatic action. nih.gov

The inhibitory effect of tiamulin is highly specific to the bacterial ribosome, which is a key factor in its utility in veterinary medicine. The strength of binding of different pleuromutilin (B8085454) derivatives to the ribosome correlates with their antibacterial activity. nih.gov

The advent of X-ray crystallography has provided atomic-level insights into the interaction between tiamulin and the ribosome. nih.govnih.govrigaku.com The crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin has revealed the precise orientation of the drug within the peptidyl transferase center. nih.gov

These structural studies confirm that the tricyclic mutilin core of tiamulin is situated in a pocket at the A-tRNA binding site, while its extension partially overlaps with the P-tRNA binding site. nih.gov This detailed structural information explains the molecular mechanism of its inhibitory activity and provides a basis for the rational design of new pleuromutilin antibiotics. nih.gov Comparing the tiamulin binding site with that of other antibiotics that target the peptidyl transferase center, such as chloramphenicol and clindamycin, can aid in the development of novel drugs. nih.gov

Characterization of Antimicrobial Resistance Mechanisms

The emergence of bacterial resistance to antibiotics is a significant concern. For tiamulin, resistance primarily arises from alterations in its ribosomal target. oup.comnih.gov

The most common mechanism of resistance to tiamulin involves point mutations in the 23S rRNA gene, specifically within domain V where the drug binds. oup.comnih.govoup.com These mutations reduce the binding affinity of tiamulin to the ribosome, thereby diminishing its inhibitory effect. nih.gov

Several key mutations have been identified in tiamulin-resistant bacteria. While a single mutation can lead to an increase in the minimum inhibitory concentration (MIC) of tiamulin, high-level resistance often requires a combination of two or three mutations. nih.govoup.com

Table of Common 23S rRNA Mutations Conferring Tiamulin Resistance:

| Mutation (E. coli numbering) | Associated Resistance Profile |

| A2058G | Cross-resistance to macrolides (e.g., erythromycin), lincosamides, and phenicols. oup.comnih.govoup.com |

| A2059G | Cross-resistance to macrolides, lincosamides, and phenicols. oup.comnih.govoup.com |

| A2061C/U | Contributes to tiamulin resistance, often in combination with other mutations. oup.comnih.gov |

| U2447A/C/G | Associated with reduced susceptibility to tiamulin. oup.comnih.govnih.gov |

| A2503U | Contributes to tiamulin resistance. oup.comnih.govoup.com |

Mutations at positions A2058 and A2059 are particularly significant as they are also associated with resistance to macrolide antibiotics. oup.com The presence of these mutations can therefore lead to cross-resistance between different classes of antibiotics that target the 50S ribosomal subunit. oup.comnih.gov

Investigation of Amino Acid Substitutions in Ribosomal Proteins (e.g., L3 protein, Asn149Asp) and Their Impact on Drug Binding

Resistance to tiamulin, a pleuromutilin antibiotic, can arise from specific alterations in ribosomal proteins, which form the structural and functional core of the ribosome. Tiamulin primarily targets the 50S ribosomal subunit, interfering with protein synthesis. nbinno.com Mutations in ribosomal proteins, particularly the L3 protein, have been identified as a key mechanism of resistance. These mutations can reduce the binding affinity of tiamulin to the ribosome, thereby diminishing its inhibitory effect.

One of the well-characterized mutations conferring tiamulin resistance is a substitution at position 149 of the L3 ribosomal protein, where asparagine is replaced by aspartic acid (Asn149Asp). nih.govnih.gov This specific amino acid change has been demonstrated to be directly responsible for the tiamulin resistance phenotype in Escherichia coli. nih.govnih.gov The L3 protein has a loop that extends into the peptidyl transferase center (PTC) of the ribosome, the active site for peptide bond formation and the binding site for tiamulin. nih.govnih.gov The Asn149Asp mutation is located within this critical loop.

The impact of this substitution on drug binding has been confirmed through chemical footprinting experiments, which revealed reduced binding of tiamulin to ribosomes carrying the mutated L3 protein. nih.govnih.govnih.gov It is hypothesized that the Asn149Asp mutation alters the local conformation of the PTC, thereby disrupting the precise interactions required for stable tiamulin binding. nih.govuri.edu While the asparagine residue at position 149 may not directly contact the 23S rRNA, substitutions at this position are predicted to indirectly affect the rRNA conformation within the active site. nih.govuri.edu

In addition to the Asn149Asp substitution, other mutations in the L3 protein have been associated with tiamulin resistance in various bacteria. For instance, in Brachyspira spp., mutations at amino acid position 148 of the L3 protein have been detected in clinical isolates with reduced tiamulin susceptibility. nih.gov Laboratory-selected mutants of Brachyspira spp. have also shown mutations at both positions 148 and 149. nih.gov Furthermore, studies in Staphylococcus aureus have identified several other amino acid substitutions in the L3 protein linked to tiamulin resistance, including R141S, G147R, A149L, S150L, and D151Y. nih.gov

These findings underscore the significance of the L3 ribosomal protein as a hotspot for mutations that confer tiamulin resistance. The accumulation of such mutations in clinical and veterinary settings poses a challenge to the continued efficacy of this important antibiotic.

Table 1: Documented Amino Acid Substitutions in Ribosomal Protein L3 and Their Association with Tiamulin Resistance

| Organism | L3 Mutation | Impact on Tiamulin Binding |

| Escherichia coli | Asn149Asp | Reduced binding |

| Brachyspira spp. | Mutation at position 148 | Reduced binding |

| Brachyspira spp. | Mutations at positions 148 and 149 | Reduced binding |

| Staphylococcus aureus | R141S, G147R, A149L, S150L, D151Y | Implied reduced binding |

| Thermus thermophilus | Single amino acid substitutions | Indirectly destabilizes rRNA conformation |

Role of Efflux Pumps in Tiamulin Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. frontiersin.orgnih.gov This mechanism of resistance prevents the intracellular accumulation of the drug to a concentration that would be inhibitory or lethal. frontiersin.org In the context of tiamulin resistance, efflux pumps can play a significant role, particularly in conferring multidrug resistance.

Bacteria possess various families of efflux pumps, including the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-division (RND) family. nih.govresearchgate.net The RND family is particularly prominent in Gram-negative bacteria and often forms a tripartite system that spans the inner membrane, periplasm, and outer membrane. nih.govmdpi.com

While mutations in ribosomal proteins are a primary mechanism of high-level tiamulin resistance, efflux pumps can contribute to reduced susceptibility. In some cases, the intrinsic activity of chromosomally encoded efflux pumps can provide a basal level of resistance to various antimicrobial agents. nih.gov For example, the deficiency of the TolC outer membrane protein, a component of several RND efflux pump systems in E. coli, leads to hypersusceptibility to macrolides, lincosamides, and streptogramins, suggesting the involvement of these pumps in intrinsic resistance. nih.gov

In Acholeplasma laidlawii, a swine isolate resistant to tiamulin, macrolides, and lincosamides, the role of an ABC-type efflux pump was investigated. nih.gov The use of reserpine, an inhibitor of ABC efflux pumps, resulted in a decreased minimum inhibitory concentration (MIC) for lincomycin, but not for tiamulin or macrolides in the studied strain. nih.govresearchgate.net This suggests that while efflux pumps may contribute to resistance to some antibiotics in this organism, they were not the primary mechanism of resistance for tiamulin in this particular isolate. nih.gov

It is important to note that the expression of efflux pumps can be induced by the presence of various molecules, not just antibiotics. mdpi.com This adaptive resistance mechanism allows bacteria to respond to environmental stressors and can contribute to the development of more permanent resistance through mutations in regulatory genes that lead to the overexpression of these pumps. researchgate.netmdpi.com The contribution of efflux pumps to tiamulin resistance can be complex and may vary between different bacterial species and strains.

Analysis of Cross-Resistance Patterns with Other Classes of Antibiotics (e.g., macrolides, phenicols, lincosamides)

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Tiamulin, a pleuromutilin, shares a binding site on the 50S ribosomal subunit with other classes of antibiotics, including macrolides, lincosamides, and streptogramin A. This overlapping binding site can lead to cross-resistance when mutations or modifications occur in this region.

The Cfr (chloramphenicol-florfenicol resistance) rRNA methyltransferase is a key example of a mechanism that confers broad cross-resistance. oup.com This enzyme methylates an adenine residue (A2503 in E. coli) in the 23S rRNA of the large ribosomal subunit. This modification interferes with the binding of several classes of antibiotics, leading to resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins (including tiamulin), and streptogramin A antibiotics. oup.com

Mutations in ribosomal proteins can also lead to cross-resistance. For instance, certain mutations in the L3 ribosomal protein have been associated with resistance to both tiamulin and linezolid, an oxazolidinone. nih.gov This suggests a structural overlap in the binding sites of these two distinct antibiotic classes that is affected by the same ribosomal protein alteration.

In Acholeplasma laidlawii, a strain resistant to 16-membered macrolides and tiamulin was also found to be resistant to lincomycin. nih.gov The investigation of this Macrolide-Lincosamide-Pleuromutilin (MLP) resistant strain revealed multiple mutations in the ribosomal proteins L22 and L4, in addition to substitutions in the 23S rRNA gene. nih.govresearchgate.net This combination of mutations was associated with the observed cross-resistance phenotype. nih.govresearchgate.net

It is important to note that not all resistance mechanisms result in broad cross-resistance. A study on Thermus thermophilus conducted a cross-resistance analysis of tiamulin-resistant mutants with single base substitutions in the 23S rRNA. While some mutations conferred resistance to tiamulin, their effect on other antibiotics varied, indicating that the extent of cross-resistance is dependent on the specific mutation. nih.govuri.edu

Table 2: Cross-Resistance Patterns of Tiamulin with Other Antibiotic Classes

| Resistance Mechanism | Antibiotic Classes with Cross-Resistance |

| Cfr rRNA methyltransferase | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A |

| L3 Ribosomal Protein Mutations | Linezolid (in some cases) |

| L22 and L4 Ribosomal Protein Mutations | Macrolides, Lincosamides |

Comparative Studies of Resistance Emergence Kinetics

The rate at which resistance to an antibiotic develops is a critical factor in its long-term clinical and veterinary utility. Tiamulin has been noted to have a relatively slow, stepwise in vitro development of resistance. nih.gov However, despite this, there has been an increase in the number of clinical isolates with decreased susceptibility to tiamulin. nih.gov

Studies have shown that resistance to tiamulin can emerge shortly after the commencement of treatment in some bacterial strains. nih.govunipi.it For example, in a study involving geese, very high minimum inhibitory concentration (MIC) values, indicating resistance, were observed for some bacterial strains prior to drug administration, while for others, resistance emerged soon after treatment began. nih.govunipi.it This suggests that both pre-existing resistant populations and the rapid selection of resistant mutants can contribute to the emergence of tiamulin resistance in a clinical setting.

The kinetics of resistance emergence can be influenced by the specific bacterial species and the underlying resistance mechanisms. For instance, mutations in ribosomal proteins, such as L3, can arise spontaneously and be selected for under antibiotic pressure. nih.gov The frequency and rate at which these mutations occur and become dominant in a population will dictate the kinetics of resistance development.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a valuable tool for understanding the relationship between drug exposure, the pathogen, and the treated animal, and can provide insights into dosing regimens that may help prevent the emergence of resistance. frontiersin.org By optimizing drug concentrations to effectively kill the target pathogen while minimizing the selection pressure for resistant subpopulations, the emergence of resistance can potentially be slowed.

Further comparative studies are needed to fully elucidate the kinetics of tiamulin resistance emergence across a broader range of bacterial pathogens and to compare it with the resistance development rates of other antibiotic classes. Such studies would be invaluable for informing antimicrobial stewardship strategies and preserving the efficacy of tiamulin.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Animal Models

Comparative Pharmacokinetic Profiling Across Diverse Animal Species (e.g., swine, poultry, ruminants, fish)

The pharmacokinetic profile of Tiamulin-d10 Hydrochloride, a deuterated analog of the pleuromutilin (B8085454) antibiotic tiamulin (B153960), has been investigated in a variety of preclinical animal models. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, which can vary significantly across different species.

Absorption Kinetics and Extent of Systemic Exposure

Following oral administration, tiamulin is generally well-absorbed in swine and poultry, with reported bioavailability exceeding 90% in pigs. noahcompendium.co.uk In chickens, absorption is also efficient, estimated to be between 70-95%. noahcompendium.co.uk The time to reach maximum plasma concentration (Tmax) typically occurs within 2 to 4 hours in both swine and poultry, indicating relatively rapid absorption from the gastrointestinal tract. noahcompendium.co.ukresearchgate.net

Systemic exposure, as measured by the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), demonstrates dose-dependent increases. In pigs, intramuscular administration of tiamulin injection resulted in a Cmax of 1.32±0.25 μg/mL and an AUC of 2.62±0.21 μg·mL-1·h-1. caass.org.cn In broiler chickens, oral administration at 40 mg/kg resulted in a mean Cmax of approximately 3.5 µg/mL. researchgate.net Studies in geese have shown a rapid absorption with a Tmax of 1 hour for a single dose. nih.gov In ducks, oral administration led to Cmax values of 0.77 and 2.32 μg/mL at doses of 30 and 60 mg/kg, respectively, both achieved at a Tmax of 2 hours. frontiersin.org

Pharmacokinetic data in ruminants is less detailed in the available literature. However, studies in goats, ewes, cows, and calves have been reported. nih.gov In fish, specifically Nile tilapia, studies on residue depletion suggest that tiamulin is absorbed and distributed in tissues, though detailed absorption kinetic parameters from these studies are not available. nih.gov

Interactive Table 1: Comparative Pharmacokinetic Parameters of Tiamulin Across Species

| Species | Route of Administration | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) |

| Swine | Oral | 2-4 | 4.5 | >90 |

| Swine | Intramuscular | 0.18±0.03 | 1.32±0.25 | 73.51 |

| Chickens | Oral | 2-4 | 1.86 - 4.02 | 70-95 |

| Turkeys | Oral | 2-4 | 2.9 | Not Reported |

| Geese | Oral | 0.5-1 | Not Reported | Not Reported |

| Ducks | Oral | 2 | 0.77 - 2.32 | Not Reported |

| Nile Tilapia | Oral | Not Reported | Not Reported | Not Reported |

Biodistribution Patterns and Target Tissue Accumulation

Tiamulin exhibits extensive tissue distribution, a characteristic attributed to its high lipid solubility. frontiersin.org This property allows for penetration into various tissues, which is particularly relevant for treating systemic and localized infections.

In swine, tiamulin concentrates in the lungs and colon contents at levels significantly higher than in plasma. thepigsite.com The maximum concentration (Cmax) in the lung has been reported to be 15.7 times higher, and in the colon contents 21 times higher, than in plasma. thepigsite.com This preferential distribution is advantageous for treating respiratory and enteric diseases.

Similarly, in poultry, tiamulin distributes widely into the tissues. Studies in ducks have shown that the highest residue concentrations are found in the liver, followed by muscle, with lower concentrations in the skin and fat. frontiersin.org In broiler chickens and turkeys, the liver is also the primary site of residue accumulation. mdpi.comnih.gov The ratio of tiamulin marker residues in the liver compared to muscle can be 8-10 times higher in birds. nih.govnih.gov

In fish, residue depletion studies in Nile tilapia have demonstrated that tiamulin distributes into various edible tissues, including muscle, skin, liver, kidney, and gills. nih.govresearchgate.net The highest concentrations were observed in the kidney and liver. researchgate.net

Elimination Half-Life Determination and Factors Influencing Elimination

The elimination half-life of tiamulin varies among species. In pigs, the elimination half-life (t1/2β) after intramuscular administration has been reported to be approximately 3.67±0.41 hours, while after intravenous administration it was 2.04±0.23 hours. caass.org.cn Another study in pigs reported an elimination half-life of around 4.68 to 5.05 hours after oral administration. cabidigitallibrary.org

In poultry, the elimination half-life also shows inter-species variation. In geese, a relatively short half-life of 3.13 hours was observed after a single oral dose. nih.gov In ducks, the elimination half-life was found to be between 3.54 and 6.34 hours. frontiersin.org For chickens, a half-life of 4.23 hours has been reported. nih.gov

In fish, the elimination of tiamulin is significantly influenced by environmental factors, most notably water temperature. nih.gov In Nile tilapia, the elimination half-life in muscle plus skin was 2.71 days at 19°C, which decreased to 1.85 days at 25°C and 1.31 days at 30°C. nih.gov This temperature-dependent elimination is a critical consideration for aquaculture applications. Tiamulin itself has been shown to be stable in liquid manure over a 180-day period, suggesting that environmental degradation in manure is slow. nih.gov

Comprehensive Metabolic Fate Investigations

Tiamulin undergoes extensive metabolism in animals, primarily through phase I reactions. The resulting metabolites are then excreted, mainly via the bile into the feces.

Identification and Structural Elucidation of Tiamulin Metabolites (e.g., hydroxylated, N-deethylated, S-oxidized forms)

In vivo and in vitro studies have identified a significant number of tiamulin metabolites across various farm animal species, with a total of 26 metabolites being reported. nih.gov The primary metabolic pathways involve hydroxylation of the mutilin (B591076) ring system, S-oxidation, and N-deethylation of the side chain. nih.govresearchgate.net No phase II metabolites have been detected. nih.gov

In swine, in vitro studies using liver microsomes have led to the isolation and structural elucidation of three major metabolites: 2β-hydroxy-tiamulin, 8α-hydroxy-tiamulin, and N-deethyl-tiamulin. ku.dk The structures of these metabolites were confirmed using tandem mass spectrometry and NMR. ku.dk It was found that approximately 20% of tiamulin was N-deethylated, 10% was hydroxylated at the 2β-position, and 7% was hydroxylated at the 8α-position in these in vitro systems. ku.dk Two minor metabolites, 2β-hydroxy-N-deethyl-tiamulin and 8α-hydroxy-N-deethyl-tiamulin, were also tentatively identified. ku.dk

Significant interspecies differences in the metabolic profile of tiamulin have been observed. nih.gov While 2β- and 8α-hydroxylation and N-deethylation are the main metabolic pathways in farm animals, the relative abundance of the metabolites can differ. nih.gov For instance, in chickens, 2β-hydroxy-tiamulin, N-deethyl-tiamulin, and 2β-hydroxy-N-deethyl-tiamulin appear to be produced in larger quantities compared to other species. nih.gov

Interactive Table 2: Major Identified Metabolites of Tiamulin

| Metabolite | Metabolic Reaction | Species where Identified |

| 2β-hydroxy-tiamulin | Hydroxylation | Swine, Chickens, Goats, Cows |

| 8α-hydroxy-tiamulin | Hydroxylation | Swine, Chickens, Goats, Cows |

| N-deethyl-tiamulin | N-deethylation | Swine, Chickens, Goats, Cows |

| 2β-hydroxy-N-deethyl-tiamulin | Hydroxylation and N-deethylation | Swine, Chickens |

| 8α-hydroxy-N-deethyl-tiamulin | Hydroxylation and N-deethylation | Swine |

| S-oxidized metabolites | S-oxidation | General farm animals |

In Vitro Metabolic Studies Using Hepatic Microsomes and Primary Hepatocytes from Animal Species

In vitro systems, such as hepatic microsomes and primary hepatocytes, have been instrumental in elucidating the metabolic pathways of tiamulin and its potential for drug-drug interactions.

Studies using pig liver microsomes and primary pig hepatocytes have demonstrated that tiamulin can form a metabolic intermediate complex with cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily. nih.gov This complex formation leads to the inhibition of the metabolic activity of these enzymes. nih.gov Tiamulin was shown to strongly and concentration-dependently inhibit the 6β-hydroxylation of testosterone, a marker for CYP3A activity, in both pig microsomes and hepatocytes. nih.gov

In rabbit liver microsomes, tiamulin also demonstrated the ability to form metabolic-intermediate complexes with CYP3A. researchgate.net The formation of these complexes suggests a potential for in vivo drug interactions. researchgate.net

In chickens and turkeys, the effects of tiamulin on hepatic cytochrome P450 activities have also been investigated, indicating that tiamulin can influence the activity of these important drug-metabolizing enzymes in avian species as well. researchgate.net

Translational Research and Advanced Drug Development Approaches

Design and Synthesis of Novel Pleuromutilin (B8085454) Derivatives with Enhanced Antimicrobial Properties

The quest for more potent antimicrobial agents has led to the design and synthesis of novel pleuromutilin derivatives. By modifying the C-14 acyloxy side chain, researchers aim to significantly enhance the antibacterial activity of the parent compound. nih.gov One strategy involves connecting moieties like 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine or 4-(6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-yl)amino-phenylthiol to the pleuromutilin structure. nih.gov The introduction of a 4-aminothiophenol (B129426) linker to create a sulfide (B99878) structure at the C22 position has been shown to markedly improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Quantitative structure–activity relationship (QSAR) models are instrumental in this process, enabling the virtual screening and optimization of new drug leads. mdpi.com Based on these models, novel compounds have been designed and synthesized, some exhibiting high antimicrobial activity. For instance, a pleuromutilin derivative with a thiol-functionalized side chain demonstrated a minimum inhibitory concentration (MIC) of less than 0.0625 μg/mL against both Staphylococcus aureus and MRSA. mdpi.com Another approach has been the incorporation of substituted benzoxazole (B165842) into the pleuromutilin structure, resulting in derivatives with potent in vitro activity (MIC ≤ 0.5 µg/mL) against multiple strains of S. aureus. nih.gov Some of these novel compounds have shown superior antibacterial effects against MRSA compared to Tiamulin (B153960), with MIC values as low as 0.125 µg/mL. nih.gov

The synthesis of these derivatives often starts with pleuromutilin, which is converted to an intermediate like 22-O-tosylpleuromutilin. mdpi.comnih.gov This intermediate then undergoes nucleophilic substitution with various synthesized heterocyclic moieties to yield the final target compounds. nih.govmdpi.com The structures of these new derivatives are confirmed through methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry. nih.gov

Evaluation of Advanced Drug Delivery Systems for Tiamulin

To improve the therapeutic potential of Tiamulin, researchers are exploring advanced drug delivery systems. mdpi.comresearchgate.netkent.ac.uk One promising approach is the use of niosomes, which are self-assembled nanocarriers composed of non-ionic surfactants. mdpi.comresearchgate.netkent.ac.uk These Tiamulin-loaded niosomes have been developed to enhance drug stability, provide sustained release, and improve bioavailability. mdpi.comresearchgate.netkent.ac.uk

Impact on Pharmacokinetic Profiles and Sustained Release

Studies have shown that niosomal encapsulation significantly alters the pharmacokinetic profile of Tiamulin. mdpi.com When administered orally, Tiamulin-loaded niosomes have demonstrated a higher maximum concentration (Cmax), indicating more efficient drug absorption. mdpi.com This is attributed to improved solubility and permeability across biological membranes. mdpi.com

The mean residence time (MRT) and elimination half-life (T1/2) of Tiamulin are also significantly prolonged when delivered via niosomes. mdpi.com This suggests a sustained release of the drug and extended retention within the body, which could potentially reduce the frequency of administration. mdpi.com In vitro release studies have confirmed this sustained release profile, with niosomal Tiamulin showing a much slower release rate compared to the free drug solution. mdpi.com For example, one study showed that while nearly 100% of the free drug was released within 8 hours, only about 40% was released from the niosomal formulation in the same timeframe. mdpi.com The prolonged half-life may also be due to the protection of the encapsulated Tiamulin from rapid metabolism or degradation. mdpi.com

Pharmacokinetic Parameters of Tiamulin vs. Tiamulin-Loaded Niosomes

| Parameter | Free Tiamulin | Tiamulin-Loaded Niosomes | Implication |

|---|---|---|---|

| Cmax | Lower | Higher | More efficient drug absorption. mdpi.com |

| MRT | Shorter | Significantly Prolonged | Sustained drug release and extended retention. mdpi.com |

| T1/2 | Shorter | Substantially Longer | Slower drug elimination process. mdpi.com |

| AUC | Lower | Significantly Higher | Increased overall drug exposure and bioavailability. mdpi.comresearchgate.netkent.ac.uk |

Potential for Mitigating Resistance Development

The development of antibiotic resistance is a major concern in veterinary and human medicine. mdpi.comresearchgate.netkent.ac.uk Advanced drug delivery systems like niosomes offer a potential strategy to mitigate this issue. mdpi.comresearchgate.netkent.ac.uk By enhancing bioavailability and prolonging the residence time of Tiamulin, niosomal formulations can help maintain therapeutic drug concentrations at reduced doses and administration frequencies. mdpi.comresearchgate.netkent.ac.uk This approach can decrease the risk of subtherapeutic levels, which is a key factor in the development of antibiotic resistance. researchgate.netkent.ac.uk The reduced exposure of bacterial populations to the antibiotic can impede the development of resistance by minimizing opportunities for genetic mutations that confer resistance. researchgate.net

Investigation of Molecular Interactions with Host Cell Components in In Vitro Systems

Understanding the interaction of Tiamulin with host cells is crucial for a comprehensive assessment of its biological effects. In vitro studies using eukaryotic cell lines have provided insights into the cellular responses to Tiamulin exposure.

Cellular Responses to Tiamulin Exposure in Eukaryotic Cell Lines

Research has shown that Tiamulin can induce various cellular responses in human cell lines, including the production of reactive oxygen species (ROS) and inhibition of DNA synthesis. nih.gov Even at low concentrations, Tiamulin has been observed to increase intracellular ROS production in multiple cell cultures, indicating a damaging effect at the subcellular level. nih.gov

The cytotoxic effects of Tiamulin have been evaluated in different human cell lines, such as SH-SY5Y (neuroblastoma), HepG2 (liver carcinoma), and HEK-293 (embryonic kidney). nih.gov The mechanisms of action appear to be cell-type dependent. For instance, in HEK-293 cells, Tiamulin at a concentration of 12.5 µg/mL led to the inhibition of DNA synthesis and cell proliferation. nih.gov In HepG2 cells, the same concentration inhibited mitochondrial activity. nih.gov At higher concentrations, Tiamulin has been shown to inhibit lysosomal activity and cause disintegration of the cell membrane in these cell lines. nih.gov

Cellular Effects of Tiamulin in Different Human Cell Lines

| Cell Line | Effect at 12.5 µg/mL | Effect at Higher Concentrations (e.g., 25 µg/mL) |

|---|---|---|

| HEK-293 | Inhibition of DNA synthesis and proliferation. nih.gov | Inhibition of mitochondrial and lysosomal activity, cell membrane disintegration. nih.gov |

| HepG2 | Inhibition of mitochondrial activity. nih.gov | Inhibition of DNA synthesis, cell membrane disintegration. nih.gov |

| SH-SY5Y | Inhibition of lysosomal activity (at 1.56 µg/mL). nih.gov | Inhibition of mitochondrial activity and DNA synthesis (at 6.25 µg/mL), cell membrane disintegration. nih.gov |

Exploration of Potential Modulators of Tiamulin's Cellular Effects

Recent studies have begun to explore substances that could modulate the cellular effects of Tiamulin. nih.gov One such substance is cannabidiol (B1668261) (CBD), which has been investigated for its potential protective effects against Tiamulin-induced cytotoxicity in human cell lines. nih.gov

In vitro studies have shown that the interaction between Tiamulin and CBD is concentration-dependent. nih.govmdpi.com At lower concentrations of Tiamulin, CBD has demonstrated an antagonistic effect, reducing the cytotoxicity of the antibiotic. nih.govmdpi.com This protective action is thought to be due to the effective scavenging of free radicals by CBD, leading to a reduction in ROS production. mdpi.com However, at high concentrations of Tiamulin, the interaction can become synergistic, potentially increasing the drug's cytotoxicity. nih.govmdpi.com This may be because the high levels of ROS production exceed the antioxidant capacity of CBD. nih.gov The addition of CBD to cell cultures exposed to Tiamulin has been shown to reduce levels of oxidative stress and apoptosis. nih.govresearchgate.netnih.gov

Future Research Directions and Advanced Methodological Applications

Expansion of Isotope Labeling Strategies beyond Quantification: Advanced Metabolic Flux Analysis

Stable isotope labeling is a powerful technique for mapping biochemical pathways. creative-proteomics.com While Tiamulin-d10 Hydrochloride is primarily used for pharmacokinetic studies, its application can be expanded to advanced metabolic flux analysis (MFA). MFA is a quantitative method used to determine the rate of metabolic reactions in a biological system. creative-proteomics.comnih.gov By introducing a stable isotope-labeled tracer, researchers can track the movement of atoms through metabolic pathways. mdpi.comox.ac.uk

In the context of Tiamulin (B153960), Tiamulin-d10 Hydrochloride can be used as a tracer to investigate not only its own biotransformation but also its impact on the host's and pathogen's metabolic networks. For instance, by tracking the deuterium (B1214612) labels, researchers could elucidate the metabolic fate of the diethylaminoethylthioacetyl group of the molecule. This approach would provide a more dynamic and comprehensive understanding of how Tiamulin is processed in different animal species and by various pathogens.

Furthermore, advanced MFA techniques, such as isotopically nonstationary metabolic flux analysis (INST-MFA), could reveal the real-time effects of Tiamulin on central carbon metabolism and other key pathways in both the host and the targeted bacteria. mdpi.com This could uncover novel mechanisms of action and off-target effects, paving the way for the development of more selective and potent derivatives.

Table 1: Potential Applications of Tiamulin-d10 Hydrochloride in Metabolic Flux Analysis

| Research Question | Methodological Approach | Potential Insights |

| What is the complete metabolic fate of Tiamulin in different animal species? | Tracer studies using Tiamulin-d10 Hydrochloride followed by mass spectrometry-based isotopomer analysis. | Identification of novel metabolites and a more accurate understanding of clearance rates and residue profiles. |

| How does Tiamulin affect the central carbon metabolism of pathogenic bacteria? | 13C-labeled glucose in combination with Tiamulin-d10 Hydrochloride in bacterial cultures, followed by GC-MS or LC-MS analysis of labeled metabolites. | Elucidation of the metabolic pathways inhibited by Tiamulin, potentially revealing new targets for antibiotic development. |

| What are the off-target metabolic effects of Tiamulin in host animals? | In vivo administration of Tiamulin-d10 Hydrochloride and analysis of labeled metabolites in various tissues. | Understanding of potential metabolic side effects and drug-drug interactions at a metabolic level. |

Application of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Tiamulin's Cellular Impact

Multi-omics approaches, which integrate data from different "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a drug. mdpi.commdpi.com The application of these technologies can significantly deepen our understanding of Tiamulin's mechanism of action and its broader physiological consequences.

Proteomics, the large-scale study of proteins, can be employed to identify changes in protein expression in bacteria and host cells upon exposure to Tiamulin. This could reveal not only the direct targets of the drug but also the compensatory mechanisms that cells activate in response to ribosomal inhibition. For example, proteomics could identify the upregulation of stress response proteins or alterations in metabolic enzymes.

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can provide a snapshot of the metabolic state of an organism. nih.gov By comparing the metabolomes of Tiamulin-treated and untreated animals or bacterial cultures, researchers can identify metabolic pathways that are significantly perturbed by the drug. This could lead to the discovery of biomarkers for drug efficacy and toxicity. A study on the metabolism of tiamulin in various farm animals has already identified 26 different metabolites, highlighting the complexity of its biotransformation. nih.govresearchgate.net

The integration of proteomics and metabolomics data can provide a more complete picture of Tiamulin's cellular impact. For example, a decrease in the abundance of a particular metabolic enzyme (identified through proteomics) could be correlated with an accumulation of its substrate and a depletion of its product (identified through metabolomics).

Table 2: Illustrative Multi-Omics Study Design for Tiamulin Research

| Omics Technology | Sample Type | Research Objective | Potential Findings |

| Proteomics (e.g., LC-MS/MS) | Bacterial cultures (e.g., Brachyspira hyodysenteriae) treated with Tiamulin | To identify proteins whose expression is altered by Tiamulin treatment. | Identification of novel drug targets and resistance mechanisms. |

| Metabolomics (e.g., GC-MS, LC-MS) | Plasma and tissue samples from animals treated with Tiamulin | To identify metabolic pathways perturbed by Tiamulin. | Discovery of biomarkers for drug efficacy and toxicity, and a better understanding of drug-drug interactions. |

| Integrated Proteomics and Metabolomics | Host cells (e.g., hepatocytes) exposed to Tiamulin | To understand the integrated cellular response to Tiamulin. | A comprehensive view of the drug's mechanism of action and off-target effects. |

Innovative Strategies for Combating Antimicrobial Resistance via Tiamulin-Based Approaches

Antimicrobial resistance is a major threat to human and animal health. researchgate.net Resistance to Tiamulin can arise through mutations in the ribosomal RNA or ribosomal proteins, which prevent the drug from binding to its target. noahcompendium.co.uknih.gov Innovative strategies are needed to overcome these resistance mechanisms.

One approach is the development of novel pleuromutilin (B8085454) derivatives that can bind to the mutated ribosomes. Tiamulin-d10 Hydrochloride can be used as a starting point for the synthesis of new analogs with modified side chains. These new compounds could be designed to have a higher affinity for the resistant ribosomes or to evade the resistance mechanisms altogether.